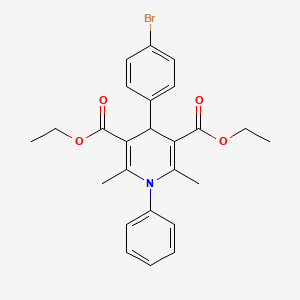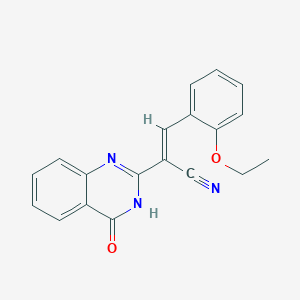![molecular formula C23H25N3OS B11647904 [1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone](/img/structure/B11647904.png)
[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona es un compuesto orgánico complejo que pertenece a la clase de los compuestos heterocíclicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tienoisoquinolina fusionado con un anillo de piperidina y un grupo fenilmetanona. La presencia de estos grupos funcionales lo convierte en un compuesto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona generalmente implica reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores, como el paladio o el platino, también puede mejorar la eficiencia del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
[1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de aluminio y litio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio
Solventes: Dimetilformamida (DMF), diclorometano (DCM)
Catalizadores: Paladio, platino
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química
En química, [1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como agente farmacológico. Su capacidad de interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de trastornos neurológicos y cáncer .
Medicina
En medicina, se están investigando las posibles propiedades terapéuticas del compuesto. Ha mostrado promesa en estudios preclínicos como un agente antiinflamatorio y anticancerígeno, lo que lo convierte en un tema de interés para futuras investigaciones y desarrollo .
Industria
En el sector industrial, [1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en el desarrollo de materiales avanzados y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de [1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona implica su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que el compuesto se une a ciertos receptores y enzimas, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas involucradas en las vías de señalización celular, ejerciendo así sus efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
[1-(Piperidin-4-il)-3-(piridin-4-il)-1H-pirazol-4-il]fenilmetanona: Este compuesto comparte una estructura similar de piperidina y fenilmetanona pero difiere en el heterociclo central.
[2-(Piperazin-1-il)etan-1-ol]: Este compuesto contiene un anillo de piperazina en lugar de un anillo de piperidina.
[4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-il]fenilmetanona: Este compuesto tiene un núcleo de pirrolopirimidina en lugar de un núcleo de tienoisoquinolina.
Singularidad
La singularidad de [1-Amino-5-(piperidin-1-il)-6,7,8,9-tetrahidrotieno[2,3-c]isoquinolin-2-il]metanona radica en su núcleo de tienoisoquinolina, que imparte propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros compuestos similares y contribuye a su potencial como una molécula versátil en la investigación científica y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C23H25N3OS |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H25N3OS/c24-19-18-16-11-5-6-12-17(16)22(26-13-7-2-8-14-26)25-23(18)28-21(19)20(27)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14,24H2 |
Clave InChI |
AYFPWYMTBGHPIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)
![Ethyl (2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11647827.png)

![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647836.png)

![9-Methoxy-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11647846.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647864.png)
![4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647882.png)
![Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11647888.png)
![2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647896.png)
![methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11647898.png)
![10-butanoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647902.png)
